molecular formula C3H2INS B027275 5-Iodothiazole CAS No. 108306-61-2

5-Iodothiazole

Cat. No.: B027275
CAS No.: 108306-61-2
M. Wt: 211.03 g/mol
InChI Key: URZGBDKEHYGOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within a five-membered ring structure. The presence of an iodine atom at the 5-position of the thiazole ring makes this compound particularly interesting for various chemical applications.

Mechanism of Action

Target of Action

Thiazole derivatives are known to be involved in various biological activities

Mode of Action

Thiazole compounds, in general, are known to interact with their targets through various mechanisms, including metalation reactions such as lithiation . The iodine atom in 5-Iodothiazole could potentially enhance these interactions due to its electronegativity and size, but further studies are required to confirm this.

Biochemical Pathways

Thiazole derivatives are known to be involved in a wide range of biochemical processes . More research is needed to elucidate the specific pathways influenced by this compound.

Result of Action

As a thiazole derivative, it may share some of the biological activities associated with this class of compounds . .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Iodothiazole can be synthesized through various methods. One common approach involves the iodination of thiazole. This can be achieved by treating thiazole with iodine and a suitable oxidizing agent under controlled conditions. Another method involves the lithiation of thiazole followed by quenching with iodine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

5-Iodothiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while cross-coupling reactions can produce biaryl thiazoles .

Scientific Research Applications

5-Iodothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for biologically active compounds and is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: this compound derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.

    Industry: It is used in the development of new materials, including polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodothiazole is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to other thiazole derivatives. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-iodo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2INS/c4-3-1-5-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZGBDKEHYGOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546083
Record name 5-Iodo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108306-61-2
Record name 5-Iodo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodo-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodothiazole
Reactant of Route 2
5-Iodothiazole
Reactant of Route 3
5-Iodothiazole
Reactant of Route 4
5-Iodothiazole
Reactant of Route 5
5-Iodothiazole
Reactant of Route 6
5-Iodothiazole
Customer
Q & A

Q1: The research mentions that thione sulfur atoms in thiazole-2-thiones are better halogen bond acceptors compared to dithiole-2-thiones. What structural features contribute to this difference in halogen bond acceptor strength?

A1: While the research itself doesn't delve into the specific reasons behind the observed difference in halogen bond acceptor strength, it highlights the role of electrostatic potential distribution. The study indicates that thiazole-2-thiones exhibit a "notable deformation of the charge concentration area" around the sulfur atom compared to dithiole-2-thiones []. This suggests that the specific arrangement of atoms in thiazole-2-thiones might lead to a more localized and concentrated negative electrostatic potential region around the sulfur atom, making it a stronger halogen bond acceptor. Further computational studies and analysis of molecular orbitals could provide more detailed insights into the electronic factors driving this difference.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.